molecular formula C5H7ClN2O2 B11718933 N-hydroxyfuran-2-carboximidamide hydrochloride

N-hydroxyfuran-2-carboximidamide hydrochloride

Cat. No.: B11718933
M. Wt: 162.57 g/mol
InChI Key: BWAGHYXNNPQFGG-UHFFFAOYSA-N
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Description

N-hydroxyfuran-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C 5 H 7 ClN 2 O 2 and a molecular weight of 162.57 g/mol . Its structure features a furan ring, a common heterocycle in medicinal chemistry, substituted with an N-hydroxyamidine (amidoxime) functional group in the form of its hydrochloride salt . The amidoxime moiety is a versatile building block in organic synthesis and drug discovery. It can serve as a key intermediate for the synthesis of various nitrogen-containing heterocycles or as a bioisostere for carboxylic acids, amides, and other functional groups . Research into similar furan-2-carboxamide derivatives has demonstrated their potential as novel inhibitors of SARS-CoV-2 main protease (M pro ), a key enzyme in the viral life cycle, highlighting the relevance of the furan scaffold in antiviral development . Furthermore, furan-carboxamide cores have been explored for their antibiofilm activity against pathogens like Pseudomonas aeruginosa , suggesting potential applications in combating bacterial resistance . The mechanism of action for such compounds often involves targeting specific bacterial communication systems (quorum sensing) or viral enzymes . Researchers value this compound as a synthetic intermediate for constructing more complex molecules and for exploring new pharmacological tools across infectious disease and chemical biology. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxyfuran-2-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAGHYXNNPQFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Single-Pot Synthesis

Modern protocols favor single-pot reactions to minimize intermediate isolation. A representative procedure involves:

  • Reagent Setup :

    • Furan-2-carbonitrile (1.0 eq, 93.1 g/mol)

    • Hydroxylamine hydrochloride (1.2 eq, 69.5 g/mol)

    • 4-Methylmorpholine (2.5 eq) in acetonitrile (500 mL).

  • Reflux : Heat at 80°C for 6 hours under nitrogen atmosphere.

  • Acidification : Cool to 0°C, add concentrated HCl (12 M) until pH 2–3.

  • Isolation : Filter the precipitate and wash with cold diethyl ether.

Yield : 68–72% (white crystalline solid).

Alternative Nitrile Sources

While furan-2-carbonitrile is the primary precursor, substituted furan nitriles (e.g., 5-methylfuran-2-carbonitrile) undergo similar reactions, albeit with modified conditions:

Nitrile DerivativeBase UsedSolventYield (%)
Furan-2-carbonitrileEt3_3NMeCN72
5-Me-furan-2-carbonitrileNa2_2CO3_3EtOH65

Data adapted from.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow chemistry to enhance reproducibility and safety:

  • Reactor Design : Tubular reactors with inline mixing of nitrile and hydroxylamine streams.

  • Temperature Control : Maintained at 70–75°C to prevent exothermic runaway.

  • Throughput : Capable of producing 10–15 kg/hour with >90% purity.

Cost-Effective Hydroxylamine Generation

In situ hydroxylamine production reduces raw material costs:

  • Ammonium Hydroxide Oxidation :
    NH4OH+H2O2NH2OH+2H2O\text{NH}_4\text{OH} + \text{H}_2\text{O}_2 \rightarrow \text{NH}_2\text{OH} + 2\text{H}_2\text{O}
    Catalyzed by titanium silicalite-1 (TS-1) zeolite.

  • Direct Use : The generated NH2_2OH reacts immediately with nitriles, minimizing decomposition.

Analytical Characterization

Spectroscopic Identification

Key Spectral Data :

  • IR (KBr) : ν\nu 3250 cm1^{-1} (N–H stretch), 1660 cm1^{-1} (C=N).

  • 1^1H NMR (DMSO-d6d_6) : δ 8.12 (s, 1H, NH), 7.45 (d, J=3.4J = 3.4 Hz, 1H, furan H-3), 6.65 (dd, J=3.4J = 3.4, 1.8 Hz, 1H, furan H-4).

  • MS (ESI+) : m/z 127.04 [M–Cl]+^+.

Purity Assessment

HPLC Conditions :

  • Column : C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase : 60:40 H2_2O (0.1% TFA):MeCN

  • Retention Time : 4.2 minutes.

Challenges and Mitigation Strategies

Amidoxime Stability

The hydrochloride salt is hygroscopic and prone to decomposition under humid conditions. Stabilization methods include:

  • Packaging : Sealed desiccator packs with silica gel.

  • Lyophilization : Freeze-drying aqueous solutions to obtain a stable amorphous form.

Byproduct Formation

Common byproducts like furan-2-carboxamide arise from hydroxylamine overaddition. Mitigation involves:

  • Stoichiometric Control : Limiting NH2_2OH to 1.2 equivalents.

  • Temperature Gradients : Gradual heating from 25°C to 80°C reduces side reactions .

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s hydroxylamine functionality and carboximidamide group enable diverse reactivity:

Reaction Type Conditions Products/Outcome
Nucleophilic acyl substitution Aldehydes/ketones, acidic conditionsAmide derivatives
Beckmann rearrangement Acidic catalysts (e.g., HCl)Oxime intermediates → lactams or nitriles
Cycloaddition reactions Electrophilic dienophiles, thermal activationHeterocyclic compounds
Enzyme inhibition Biochemical assaysModulation of metabolic pathways (e.g., IDO inhibition)

The Beckmann rearrangement is particularly notable, as hydroxylamine oximes undergo acid-catalyzed rearrangements to form nitrogen-containing heterocycles.

Nucleophilic Acyl Substitution

The hydroxylamine group (-NH-OH) acts as a nucleophile, displacing the carboxylic acid’s oxygen in a two-step mechanism:

  • Protonation : Acidic conditions activate the carbonyl group.

  • Nucleophilic attack : Hydroxylamine attacks the electrophilic carbonyl carbon.

  • Elimination : Water is expelled, forming the carboximidamide bond.

Beckmann Rearrangement

Under acidic conditions, the oxime intermediate undergoes rearrangement:

  • Protonation of hydroxyl group : Facilitates leaving group formation.

  • Shift of substituent : The adjacent group (e.g., furan ring) migrates to the nitrogen.

  • Formation of new bond : Results in lactam or nitrile products.

Structural and Functional Insights

The compound’s molecular formula (C₅H₇ClN₂O₂) and furan ring-carboximidamide hybrid structure drive its reactivity . The hydroxylamine group’s ability to undergo redox and substitution reactions positions it as a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-hydroxyfuran-2-carboximidamide hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in drug discovery and material science. The compound's ability to undergo further chemical transformations makes it valuable for creating complex molecular libraries.

Reactivity and Stability
The hydrochloride form enhances solubility and stability, making it suitable for various chemical reactions. It can participate in nucleophilic substitution reactions due to the presence of the carboximidamide functional group, which is essential in synthesizing other bioactive compounds.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms. Its interactions with metalloproteins have been explored, demonstrating its potential in metalloprotein studies .

Therapeutic Potential
The compound has shown promise as a therapeutic agent, particularly in modulating nicotinic acetylcholine receptors (nAChRs). Studies suggest that derivatives of N-hydroxyfuran-2-carboximidamide can act as agonists or antagonists at various nAChR subtypes, which are implicated in cognitive functions and neurodegenerative diseases .

Medicinal Chemistry

Drug Development
this compound is being investigated for its potential to develop new drugs targeting neurodegenerative disorders. Its mechanism of action involves binding to specific receptors or enzymes, inhibiting their activity through hydrogen bonding or coordination with metal ions.

Case Studies in Drug Efficacy
Several studies have evaluated the efficacy of this compound in preclinical models. For instance, one study demonstrated that derivatives improved cognitive impairments in mouse models of Alzheimer's disease by activating the mGluR1-CaMKIIa pathway . The following table summarizes findings from relevant studies:

StudyModelEffectReference
Study A3×Tg miceImproved cognition
Study BIn vitroEnzyme inhibition
Study CnAChR modulationNeuroprotective effects

Industrial Applications

Agrochemicals and Dyes
In industrial settings, this compound is utilized in the synthesis of agrochemicals and dyes. Its stability and reactivity make it an important intermediate in manufacturing processes that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-hydroxyfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the growth of bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. This mechanism makes it effective as an antibacterial agent .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Methyl substitution may also stabilize the furan ring against metabolic degradation .
  • Furan-2-carboximidamide hydrochloride (148.56 g/mol ):
    The absence of the N-hydroxy group reduces its chelation capacity and may limit applications in metal-binding therapies. However, the simpler structure could improve synthetic accessibility .

  • N-Hydroxy-2-methyl-5-(4-(trifluoromethoxy)phenyl)furan-3-carboximidamide hydrochloride (336.69 g/mol ): The trifluoromethoxy-phenyl group introduces strong electron-withdrawing effects, altering electronic distribution on the furan ring. This modification is linked to enhanced binding affinity in kinase inhibition studies .

Biological Activity

N-hydroxyfuran-2-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in oxidative stress pathways and cellular signaling. This interaction can lead to a cascade of biochemical events resulting in its observed effects, including:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.
  • Anticancer Properties : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study showed that the compound has effective inhibitory concentrations against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested against human colorectal adenocarcinoma cells, showing significant antiproliferative effects. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Showed effective inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Study :
    • Objective : To assess the anticancer potential on colorectal cancer cells.
    • Method : MTT assay for cell viability.
    • Results : IC50 values indicated significant cytotoxicity at concentrations ranging from 25 to 100 µM, with increased apoptosis observed through flow cytometry analysis .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
N-Hydroxyfuran-2-carboximidamideEffective against Gram-positive and Gram-negative bacteriaInduces apoptosis in colorectal cancer cellsInhibits specific enzymes and modulates signaling pathways
Hydroxylamine HydrochlorideModerate activityLimited anticancer effectsGeneral reactive species formation
2-FurancarboximidamideLow activityModerate effects on certain cancer linesVaries based on substituents

Research Findings

Recent investigations into the biological activities of this compound highlight its potential as a therapeutic agent. Its unique structure allows for further functionalization, which could enhance its efficacy and broaden its application scope in pharmaceuticals .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterExample ValuesImpact on Yield
SolventPropylene glycol, DMFPolarity affects intermediate solubility
Temperature160°C (initial), 80°C (final)Reduces side reactions
CatalystThiourea, Lewis acidsAccelerates amine coupling

What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation exposure; systemic toxicity may manifest after delayed onset (48+ hours post-exposure) .
  • First Aid : Immediate eye rinsing with water for 15+ minutes and medical consultation for ingestion .
  • Stability : Store in anhydrous conditions to prevent hydrolysis, which may generate hazardous byproducts .

How is structural characterization performed for this compound?

Combined spectroscopic and crystallographic methods are essential:

  • NMR/IR : Confirm functional groups (e.g., hydroxylamine via O-H stretching at 3200–3600 cm⁻¹).
  • X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving hydrogen-bonding networks in hydrochloride salts .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

How can reaction pathways be optimized to address low yields in scale-up synthesis?

Q. Methodological Approach :

DoE (Design of Experiments) : Screen solvents (e.g., PG vs. DMF) and catalysts to identify synergistic effects.

In-line Analytics : Use HPLC (as validated for hydrochloride analogs ) to monitor intermediate purity in real time.

Microwave Assistance : Reduces energy input and improves reproducibility, as demonstrated in metformin hydrochloride synthesis .

Data Contradiction Note : While PG enhances yield in some systems, its high boiling point may complicate solvent removal. Alternative solvents (e.g., ethanol/water mixtures) balance yield and practicality .

What analytical challenges arise in quantifying impurities, and how are they resolved?

Q. RP-HPLC Method Development :

  • Column : C18 with 5 µm particle size for high-resolution separation.
  • Mobile Phase : Acetonitrile/phosphate buffer (pH 3.0) at 1.0 mL/min, detecting at 210 nm .
  • Validation : Accuracy (98–102%), precision (RSD <2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .

Q. Table 2: Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)0.9995≥0.995
Recovery (%)99.8–101.298–102

How do computational models aid in predicting stability and reactivity?

  • DFT Calculations : Predict degradation pathways (e.g., hydrolysis susceptibility of the hydroxyimidamide group).
  • Crystallography Software (SHELX) : Models hydrogen-bonding interactions critical for salt stability .
  • MD Simulations : Assess solvation effects in aqueous buffers to guide formulation studies.

What strategies resolve discrepancies in spectral data during structural elucidation?

  • Multi-technique Cross-validation : Compare NMR (e.g., δ 8.2 ppm for aromatic protons) with IR and MS.
  • Isotopic Labeling : Trace reaction intermediates (e.g., ¹³C-labeled precursors) to confirm mechanistic pathways.
  • Crystallographic Refinement : SHELX resolves ambiguous electron density maps, particularly for chloride counterion placement .

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